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molecular formula C10H10O3 B8765426 2-Allyloxy-4-hydroxy-benzaldehyde

2-Allyloxy-4-hydroxy-benzaldehyde

Cat. No. B8765426
M. Wt: 178.18 g/mol
InChI Key: AIMPOOFQEHYGTR-UHFFFAOYSA-N
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Patent
US07538123B2

Procedure details

15.23 g of 2,4-dihydroxybenzaldehyde was dissolved in 200 ml of methyl ethyl ketone. Then, 15.54 g of potassium carbonate, 9.73 ml of allyl bromide, 18.67 g of potassium iodide, and 3.55 g of tetrabutylammonium bromide were successively added to the reaction solution. This reaction solution was heated to reflux under nitrogen atmosphere for 1.5 hours. The precipitate was removed by filtration, and the filtrate was concentrated under a reduced pressure. Ethyl acetate and water were added to the residue, so as to separate an organic layer. The organic layer was washed with a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 13.72 g of the subject compound.
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.54 g
Type
reactant
Reaction Step Two
Quantity
9.73 mL
Type
reactant
Reaction Step Two
Quantity
18.67 g
Type
reactant
Reaction Step Two
Quantity
3.55 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=[CH2:19].[I-].[K+]>C(C(C)=O)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:19]([O:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH:18]=[CH2:17] |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
15.23 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
15.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.73 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
18.67 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.55 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen atmosphere for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added to the residue
CUSTOM
Type
CUSTOM
Details
so as to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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